N-(3-hydroxyphenyl)-Arachidonoyl amide
Description
Structure
2D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(3-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(28)23-24/h6-7,9-10,12-13,15-16,19-21,23,28H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMMQKRRVRXBA-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-hydroxyphenyl)-Arachidonoyl Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-hydroxyphenyl)-Arachidonoyl amide (3-HPAA), a structural analog of the well-studied compound N-(4-hydroxyphenyl)-arachidonoyl amide (AM404), is a multifaceted signaling lipid with significant potential in pharmacological research. This document provides a comprehensive technical overview of 3-HPAA, including its chemical properties, synthesis, and biological activities. Primarily recognized as a selective and irreversible inhibitor of cyclooxygenase-2 (COX-2), 3-HPAA also functions as an inhibitor of anandamide transport.[1][2][3][4] These dual activities position it as a valuable tool for investigating the intricate interplay between the eicosanoid and endocannabinoid systems. This guide details its mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes its signaling pathways and experimental workflows.
Introduction
This compound, also known as 3-HPA or 3-HPAA, is a synthetic derivative of arachidonic acid.[5] Its structural similarity to anandamide, an endogenous cannabinoid, and its distinct pharmacological profile make it a compound of interest for studying inflammation, pain, and neurotransmission. This guide aims to consolidate the current scientific knowledge on 3-HPAA to facilitate its use in research and drug development.
Chemical Properties and Synthesis
Chemical Name: N-(3-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide[2] Synonyms: 3-HPA, 3-HPAA[2] Molecular Formula: C₂₆H₃₇NO₂[2] Molecular Weight: 395.6 g/mol [2]
Synthesis Protocol
A detailed method for the synthesis of this compound has been described.[5][6] The following is a step-by-step protocol adapted from the literature:
Materials:
-
3-aminophenol
-
Arachidonoyl chloride
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes
Procedure:
-
Prepare a solution of 1 equivalent of 3-aminophenol (e.g., 0.12 mmol, 13 mg) in pyridine.
-
Cool the solution to 10 °C.
-
To the cooled solution, add 1 equivalent of arachidonoyl chloride (e.g., 0.12 mmol, 40 mg) dissolved in pyridine.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer three times with water.
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent in vacuo.
-
Purify the resulting crude product by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexanes as the eluent to obtain 3-HPAA as a light yellow oil.[5][6]
Pharmacological Data
The following tables summarize the available quantitative data for this compound and its structural analog, AM404, for comparative purposes.
Table 1: Inhibitory Activity of this compound (3-HPAA)
| Target | Activity | Value | Species | Reference |
| Cyclooxygenase-2 (COX-2) | IC₅₀ | 2 µM | Not Specified | [1][2][3][4] |
| Anandamide Transporter | IC₅₀ | 21.3 µM | Human | [7] |
Table 2: Pharmacokinetic Parameters of AM404 (a structural analog of 3-HPAA) in Rat Brain
| Parameter | Value | Units | Reference |
| Cₘₐₓ | 150 | pg/g | [1][6] |
| Tₘₐₓ | 0.25 | hours | [1][6] |
| AUC₀₋₂ₕ | 117 | pg·hour/g | [1][6] |
| t₁/₂ | 0.305 | hours | [1] |
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects primarily through two distinct mechanisms: the irreversible inhibition of COX-2 and the inhibition of the anandamide transporter.
Irreversible Inhibition of Cyclooxygenase-2 (COX-2)
3-HPAA is a selective and irreversible inhibitor of COX-2.[1][2][3][4] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[8] By irreversibly inhibiting COX-2, 3-HPAA effectively blocks the production of these pro-inflammatory prostaglandins, leading to anti-inflammatory effects.
Inhibition of Anandamide Transport
3-HPAA also inhibits the cellular uptake of the endocannabinoid anandamide (AEA).[7] Anandamide is a neurotransmitter that plays a crucial role in pain, mood, and memory. Its signaling is terminated by a transporter-mediated uptake into cells, followed by enzymatic degradation. By blocking the anandamide transporter, 3-HPAA increases the concentration and duration of anandamide in the synaptic cleft, thereby enhancing endocannabinoid signaling. This potentiation of anandamide's effects can lead to analgesia and other cannabinoid-like effects.
Experimental Protocols
Prostaglandin Production Assay in a Cellular Context
This protocol describes a general method to assess the inhibitory effect of 3-HPAA on prostaglandin production in cultured cells, such as macrophages or fibroblasts.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound (3-HPAA)
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of 3-HPAA (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGE₂ in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
Normalize the PGE₂ concentration to the total protein content of the cells in each well.
Cellular Anandamide Uptake Assay
This protocol provides a method to measure the inhibition of anandamide uptake by 3-HPAA in a cellular context.[9][10]
Materials:
-
Cell line known to express the anandamide transporter (e.g., Neuro-2a cells)
-
Cell culture medium and supplements
-
[³H]-Anandamide (radiolabeled)
-
Unlabeled anandamide
-
This compound (3-HPAA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 12-well plate and grow to near confluency.
-
Pre-incubate the cells in a serum-free medium with varying concentrations of 3-HPAA or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]-Anandamide (e.g., 400 nM) to each well.
-
Incubate for a short period (e.g., 15 minutes) at 37°C to measure active transport. A parallel set of experiments at 4°C can be performed to determine passive diffusion.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C and determine the inhibitory effect of 3-HPAA.
Conclusion
This compound is a valuable pharmacological tool with a unique dual mechanism of action. Its ability to selectively and irreversibly inhibit COX-2 while also inhibiting anandamide transport provides a means to dissect the complex signaling networks involved in inflammation, pain, and neuroregulation. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of 3-HPAA and related compounds. As research progresses, a deeper understanding of its in vivo pharmacology and therapeutic applications is anticipated.
References
- 1. Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
N-(3-hydroxyphenyl)-Arachidonoyl Amide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-hydroxyphenyl)-arachidonoyl amide (3-HPAA), a potent and selective inactivator of cyclooxygenase-2 (COX-2). The discovery of 3-HPAA, an analog of the well-studied compound AM404, has significant implications for the development of novel anti-inflammatory and analgesic therapeutics. This document details the synthesis of 3-HPAA, its mechanism of action, and the key experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using DOT language diagrams.
Discovery and Rationale
This compound, also referred to as 3-HPAA, was discovered during investigations into the structure-activity relationships of N-(4-hydroxyphenyl)-arachidonoyl amide (AM404)[1][2]. AM404, a metabolite of the common analgesic paracetamol, is known for its complex pharmacology, which includes inhibition of fatty acid amide hydrolase (FAAH), activation of the transient receptor potential vanilloid 1 (TRPV1) receptor, and inhibition of both COX-1 and COX-2[1][3].
The synthesis of a series of substituted phenylarachidonoylamides led to the key finding that the positional isomer of AM404, the meta-isomer 3-HPAA, acts as a substrate for prostaglandin endoperoxide synthase (PGHS), with a notable selectivity for the PGHS-2 isoform, commonly known as COX-2[1][2]. Unlike its para-isomer AM404 which acts as a reversible inhibitor, 3-HPAA was found to be a mechanism-based, irreversible inactivator of COX-2[1][2][4][5]. This discovery presented a novel approach to selectively targeting COX-2, an enzyme implicated in inflammation and pain.
Synthesis of this compound
The synthesis of 3-HPAA is achieved through the acylation of 3-aminophenol with arachidonoyl chloride. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-aminophenol
-
Arachidonoyl chloride
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
A solution of pyridine containing 1 equivalent of 3-aminophenol (e.g., 0.12 mmol, 13 mg) is prepared and cooled to 10 °C.
-
Arachidonoyl chloride (1 equivalent, e.g., 0.12 mmol, 40 mg) is dissolved in pyridine.
-
The arachidonoyl chloride solution is added to the 3-aminophenol solution.
-
The reaction mixture is stirred at room temperature for approximately 2 hours.
-
Following the reaction, the mixture is diluted with ethyl acetate.
-
The organic layer is washed three times with water.
-
The organic layer is then dried over magnesium sulfate, filtered, and the solvent is removed in vacuo to yield this compound[1].
A similar procedure can be followed for the synthesis of radiolabeled 3-HPAA for use in mechanistic studies, by substituting arachidonic acid with its radiolabeled counterpart and using a suitable coupling agent like HATU[1].
Pharmacological Data
The pharmacological profile of 3-HPAA is characterized by its selective interaction with COX-2. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Enzyme | Notes | Reference |
| COX-2 Inhibition | ||||
| IC₅₀ | 2 µM | COX-2 | Selective and irreversible inhibition. | [4][5][6][7] |
| Inactivation Concentration | 10 µM | PGHS-2 | Concentration for complete enzyme inactivation. | [1][2][5] |
| Anandamide Transport Inhibition | ||||
| IC₅₀ | 21.3 µM | Anandamide Transporter | [8][9] |
Table 1: Inhibitory Activity of this compound
| Enzyme | Activity | Notes | Reference |
| Metabolism | |||
| PGHS-2 (COX-2) | Efficiently oxygenated | Metabolized to prostaglandin and hydroxyeicosatetraenoate products. | [1][2][4] |
| PGHS-1 (COX-1) | Less efficient conversion | [1][2][4] |
Table 2: Metabolism of this compound by PGHS Isoforms
Mechanism of Action and Signaling Pathway
3-HPAA functions as a mechanism-based inactivator of COX-2. It is first recognized as a substrate and is oxygenated by the enzyme. This process leads to the irreversible inactivation of COX-2, selectively preventing the synthesis of prostaglandins that mediate inflammation and pain[1][2][5]. The inactivation does not appear to involve covalent modification of the protein or damage to the heme moiety[1][2].
The inhibition of COX-2 by 3-HPAA blocks the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a key precursor for various pro-inflammatory prostaglandins.
Figure 1: Simplified signaling pathway of COX-2 and its inhibition by 3-HPAA.
Experimental Protocols
COX-2 Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of 3-HPAA on COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin quantification
Procedure:
-
Prepare solutions of the COX-2 enzyme, heme, and reaction buffer.
-
In reaction tubes, combine the reaction buffer, heme, and COX-2 enzyme.
-
Add the desired concentration of 3-HPAA (dissolved in a suitable solvent like DMSO) to the inhibitor tubes. For control tubes (100% initial activity), add the solvent alone.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all tubes.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stannous chloride solution.
-
Quantify the amount of prostaglandin (e.g., PGF₂α) produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of 3-HPAA and determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of 3-HPAA.
Figure 2: General experimental workflow for 3-HPAA synthesis and evaluation.
Conclusion
This compound represents a significant discovery in the field of selective COX-2 inhibitors. Its unique mechanism of metabolism-dependent, irreversible inactivation distinguishes it from many existing non-steroidal anti-inflammatory drugs. The detailed synthetic and experimental protocols provided in this guide, along with the summarized pharmacological data, offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation into the in vivo efficacy and safety profile of 3-HPAA is warranted to fully elucidate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. Characterization of an AM404 analogue, N-(3-hydroxyphenyl)arachidonoylamide, as a substrate and inactivator of prostaglandin endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
N-(3-hydroxyphenyl)-Arachidonoyl amide mechanism of action
An In-depth Technical Guide on the Mechanism of Action of N-(3-hydroxyphenyl)-Arachidonoyl amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-HPAA), a structural analog of the well-characterized N-(4-hydroxyphenyl)-arachidonoyl amide (AM404), is a synthetic compound that has garnered interest for its unique interactions with the endocannabinoid and prostaglandin systems. As a derivative of arachidonic acid, its pharmacological profile presents a compelling case for its potential as a modulator of pain and inflammation pathways. This technical guide provides a comprehensive overview of the core mechanism of action of 3-HPAA, with a focus on its effects on anandamide transport and cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular interactions.
Core Mechanisms of Action
The primary mechanisms of action of this compound involve the inhibition of anandamide reuptake and a unique interaction with cyclooxygenase enzymes, distinguishing it from its para-isomer, AM404.
Inhibition of Anandamide Transport
3-HPAA has been identified as an inhibitor of the anandamide transporter, a membrane protein responsible for the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the cell. By blocking this transporter, 3-HPAA effectively increases the extracellular concentration of anandamide, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2). This indirect agonism of cannabinoid receptors is a key component of its pharmacological activity.
The endocannabinoid system is a crucial regulator of numerous physiological processes, including pain, mood, and appetite. Anandamide, a primary endogenous cannabinoid, exerts its effects by activating CB1 receptors, which are predominantly found in the central nervous system, and CB2 receptors, which are mainly located in the periphery and on immune cells. By enhancing anandamide signaling, 3-HPAA can modulate these physiological processes.
Interaction with Cyclooxygenase (COX) Enzymes
A distinguishing feature of 3-HPAA is its dual role as both a substrate and an inhibitor of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[1][2] While its para-isomer, AM404, acts as a direct inhibitor of COX enzymes, 3-HPAA is metabolized by both COX-1 and COX-2.[1][3] This metabolism leads to the formation of prostaglandin and hydroxyeicosatetraenoate products.[1][3]
Crucially, this metabolic process also results in the irreversible, mechanism-based inactivation of COX-2.[3] This selective and irreversible inhibition of COX-2 suggests a potential for anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]
Quantitative Data
The following table summarizes the available quantitative data for the key molecular interactions of this compound.
| Target | Parameter | Value | Reference |
| Anandamide Transporter | IC50 | 21.3 μM | [4] |
| Cyclooxygenase-2 (COX-2) | IC50 | 2 μM | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a representative experimental workflow relevant to the mechanism of action of this compound.
Figure 1: Mechanism of Anandamide Transport Inhibition by 3-HPAA.
Figure 2: Interaction of 3-HPAA with the COX-2 Enzyme.
Figure 3: Experimental Workflow for Determining COX Inhibition.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.
Anandamide Transport Inhibition Assay
Objective: To determine the inhibitory effect of 3-HPAA on anandamide reuptake.
Methodology:
-
Cell Culture: Utilize a cell line that expresses the anandamide transporter, such as C6 glioma cells or primary astrocytes.
-
Radiolabeling: Incubate the cells with a radiolabeled anandamide analog (e.g., [¹⁴C]anandamide) in the presence of varying concentrations of 3-HPAA or a vehicle control.
-
Incubation: Allow the uptake to proceed for a defined period at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of anandamide uptake for each concentration of 3-HPAA and determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of 3-HPAA on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and a reducing agent like phenol).
-
Inhibition Measurement: Pre-incubate the enzyme with various concentrations of 3-HPAA or a vehicle control for a specified time.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the initial rate of oxygen consumption using a Clark-type oxygen electrode. The rate of prostaglandin synthesis is proportional to the rate of oxygen uptake.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of 3-HPAA and determine the IC50 values for both COX-1 and COX-2.
Characterization of 3-HPAA Metabolism by PGHS
Objective: To identify the products of 3-HPAA metabolism by prostaglandin endoperoxide H synthase (PGHS).[5]
Methodology:
-
Enzyme Reconstitution: Reconstitute purified murine PGHS-2 with heme in a reaction buffer at 37°C.[5]
-
Reaction: Add 3-HPAA to the reconstituted enzyme and allow the reaction to proceed for 10 minutes at 37°C.[5]
-
Quenching: Stop the reaction by adding ethyl acetate containing acetic acid and an internal standard.[5]
-
Extraction: Extract the organic layer and dry it under argon gas.[5]
-
Analysis: Resuspend the residue and analyze the products using liquid chromatography-mass spectrometry (LC-MS) to identify the molecular ions of the metabolic products.[5]
Conclusion and Future Directions
This compound presents a multifaceted mechanism of action, primarily characterized by its inhibition of anandamide transport and its selective, mechanism-based inactivation of COX-2. This dual activity suggests a potential for therapeutic applications in conditions involving both endocannabinoid system dysregulation and inflammation, such as chronic pain.
Future research should focus on several key areas:
-
In vivo Efficacy: Elucidating the in vivo efficacy of 3-HPAA in animal models of pain and inflammation.
-
Pharmacokinetics and Metabolism: Characterizing the pharmacokinetic profile and metabolic fate of 3-HPAA to understand its bioavailability and duration of action.
-
Off-Target Effects: A comprehensive screening of 3-HPAA against a broader panel of receptors and enzymes to identify any potential off-target effects.
-
Structural Optimization: Structure-activity relationship (SAR) studies to design analogs with improved potency and selectivity.
A deeper understanding of the unique pharmacological profile of this compound will be instrumental in evaluating its therapeutic potential and guiding the development of novel analgesics and anti-inflammatory agents.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of an AM404 Analogue, N-(3-Hydroxyphenyl)arachidonoylamide, as a Substrate and Inactivator of Prostaglandin Endoperoxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Polyphenol Metabolites as Cyclooxygenase-2 (COX-2) Inhibitors: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the current scientific understanding of specific polyphenol metabolites, namely 3-hydroxyphenylacetic acid (3-HPAA) and 3-(3-hydroxyphenyl)propionic acid (3-HPPA), as potential inhibitors of cyclooxygenase-2 (COX-2). It is important to note that while the initial focus of this inquiry was on 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid, a thorough review of the scientific literature did not yield evidence of its activity as a COX-2 inhibitor. Conversely, significant theoretical and in vitro data support the investigation of 3-HPAA and 3-HPPA as promising candidates in this domain.
Introduction to COX-2 and Inflammation
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[1] This induction of COX-2 leads to the production of prostaglandins that mediate pain and inflammation. Consequently, selective inhibition of COX-2 has been a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
Polyphenol Metabolites as Potential COX-2 Inhibitors
Recent research has highlighted the potential of gut microbiota-derived metabolites of dietary polyphenols as bioactive molecules. Among these, 3-hydroxyphenylacetic acid (3-HPAA) and 3-(3-hydroxyphenyl)propionic acid (3-HPPA) have emerged as subjects of interest for their anti-inflammatory properties.
Theoretical Evidence for COX-2 Inhibition by 3-HPAA
A theoretical study utilizing docking analysis has suggested that the dianionic form of 3-hydroxyphenylacetic acid (3-HPAA) can act as a potent inhibitor of the COX-2 enzyme.[2] This computational modeling provides a structural basis for the potential interaction between 3-HPAA and the active site of COX-2, warranting further experimental validation.
In Vitro Evidence of COX-2 Inhibition
Experimental studies have provided further support for the COX-2 inhibitory potential of these metabolites. Research on human fecal water, which contains a mixture of phenolic compounds including 3-hydroxyphenylacetic acid, demonstrated an inhibitory effect on COX-2 in colonic HT-29 cells.[3]
Furthermore, a study on N-(3-hydroxyphenyl)arachidonoylamide, an analogue of the endocannabinoid AM404 which shares the 3-hydroxyphenyl structural motif, identified it as a selective, dose-dependent, and irreversible inactivator of prostaglandin endoperoxide synthase-2 (COX-2).[4] This finding suggests that the 3-hydroxyphenyl moiety may be a key pharmacophore for COX-2 inhibition.
Quantitative Data
Currently, specific IC50 values for the direct inhibition of COX-2 by 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid are not available in the peer-reviewed literature. The following table summarizes the available data for related compounds and provides a template for how such data would be presented.
| Compound | Target | Assay Type | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| 3-Hydroxyphenylacetic acid (3-HPAA) | COX-2 | Theoretical (Docking) | Potent | Not Applicable | [2] |
| Human Fecal Water (contains 3-HPAA) | COX-2 | Cell-based (HT-29) | Inhibitory | Not Determined | [3] |
| N-(3-Hydroxyphenyl)arachidonoylamide | PGHS-2 (COX-2) | Enzyme Inactivation | Inactivator | Selective for PGHS-2 over PGHS-1 | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate COX-2 inhibition, based on standard methodologies in the field.
In Vitro COX-2 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the activity of purified COX-2 enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-2 is used.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and a reducing agent (e.g., glutathione) is prepared.
-
Inhibitor Incubation: The test compound (e.g., 3-HPAA) at various concentrations is pre-incubated with the COX-2 enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based COX-2 Inhibition Assay
Objective: To assess the ability of a test compound to inhibit COX-2 activity in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that expresses COX-2 upon stimulation (e.g., human colon adenocarcinoma cells HT-29 or macrophage-like cells RAW 264.7) is used.
-
Induction of COX-2 Expression: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phorbol myristate acetate (PMA), to induce the expression of COX-2.
-
Inhibitor Treatment: The cells are treated with various concentrations of the test compound for a defined period.
-
Stimulation of Prostaglandin Production: Arachidonic acid is added to the cell culture medium to serve as a substrate for COX-2.
-
Measurement of PGE2 Levels: The concentration of PGE2 in the cell culture supernatant is measured using an EIA kit.
-
Data Analysis: The IC50 value is calculated as described for the enzyme inhibition assay.
Signaling Pathways and Experimental Workflows
Visual representations of the COX-2 signaling pathway and a typical experimental workflow for evaluating COX-2 inhibitors are provided below using Graphviz.
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Evaluating COX-2 Inhibitors.
Conclusion and Future Directions
The available scientific evidence, primarily from theoretical modeling and preliminary in vitro studies, suggests that the polyphenol metabolites 3-hydroxyphenylacetic acid (3-HPAA) and 3-(3-hydroxyphenyl)propionic acid (3-HPPA) warrant further investigation as potential COX-2 inhibitors. Their role as products of gut microbial metabolism of dietary flavonoids presents an exciting avenue for understanding the health benefits associated with polyphenol-rich diets.
Future research should focus on:
-
Quantitative determination of IC50 values: Performing robust in vitro enzyme and cell-based assays to quantify the inhibitory potency and selectivity of purified 3-HPAA and 3-HPPA against COX-1 and COX-2.
-
Elucidation of the mechanism of action: Investigating whether the inhibition is competitive, non-competitive, or irreversible.
-
In vivo studies: Evaluating the anti-inflammatory efficacy of these compounds in animal models of inflammation.
-
Structure-activity relationship studies: Synthesizing and testing analogues of 3-HPAA and 3-HPPA to optimize their potency and selectivity as COX-2 inhibitors.
The exploration of these naturally derived metabolites could lead to the development of novel anti-inflammatory agents with favorable safety profiles.
References
An In-Depth Technical Guide to the Basic Pharmacology of N-(3-hydroxyphenyl)-Arachidonoyl Amide (3-HPAA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-hydroxyphenyl)-Arachidonoyl amide (3-HPAA) is a synthetic analog of the endocannabinoid metabolite AM404. Possessing a distinct pharmacological profile, 3-HPAA primarily functions as a selective and irreversible inhibitor of cyclooxygenase-2 (COX-2) and an inhibitor of anandamide transport. This technical guide provides a comprehensive overview of the fundamental pharmacology of 3-HPAA, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and cannabinoid science.
Introduction
This compound, also known as 3-HPAA, is the meta-isomer of the well-characterized compound N-(4-hydroxyphenyl)-arachidonoyl amide (AM404). While structurally similar to AM404, 3-HPAA exhibits a unique pharmacological profile, distinguishing it as a subject of interest for further investigation. Its primary identified mechanisms of action are the selective and irreversible inhibition of cyclooxygenase-2 (COX-2) and the inhibition of the anandamide transporter, suggesting its potential utility in modulating inflammatory and endocannabinoid signaling pathways. This guide will delve into the core pharmacological aspects of 3-HPAA, presenting available data and methodologies to facilitate further research and development.
Mechanism of Action
The pharmacological activity of 3-HPAA is currently understood to be mediated through two primary mechanisms:
-
Cyclooxygenase-2 (COX-2) Inhibition: 3-HPAA acts as a selective and irreversible inhibitor of COX-2[1][2]. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By irreversibly inhibiting COX-2, 3-HPAA can effectively reduce the production of these inflammatory signaling molecules.
-
Anandamide Transport Inhibition: 3-HPAA also functions as an inhibitor of the anandamide transporter[3]. The anandamide transporter is responsible for the reuptake of the endocannabinoid anandamide from the synaptic cleft into the cell, where it is subsequently degraded by fatty acid amide hydrolase (FAAH). By blocking this transporter, 3-HPAA increases the synaptic concentration and duration of action of anandamide, thereby potentiating its effects on cannabinoid receptors.
Quantitative Pharmacological Data
| Parameter | Value | Target/System | Reference |
| IC50 | 2 µM | Cyclooxygenase-2 (COX-2) Inhibition | [1][2] |
| IC50 | 21.3 µM | Anandamide Transport Inhibition | [3] |
Note: Further studies are required to determine the binding affinities (Ki) of 3-HPAA at various receptors, including cannabinoid receptors (CB1 and CB2) and TRPV1, as well as to establish its full pharmacokinetic profile (Cmax, tmax, half-life, bioavailability, etc.).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: COX-2 Inhibition by 3-HPAA.
Caption: Anandamide Transport Inhibition by 3-HPAA.
References
Preliminary Research on the Bioactivity of N-(3-hydroxyphenyl)-Arachidonoyl Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of N-(3-hydroxyphenyl)-Arachidonoyl amide (also known as 3-HPAA), a structural analog of the well-studied compound AM404. While sharing a common arachidonoyl backbone, the positional difference of the hydroxyl group on the phenyl ring significantly alters its primary biological targets and mechanism of action. This document summarizes the current understanding of 3-HPAA's bioactivity, with a focus on its interaction with the cyclooxygenase (COX) enzymes.
Executive Summary
This compound (3-HPAA) is the meta-isomer of AM404, the bioactive metabolite of paracetamol. Unlike AM404, which is primarily recognized for its effects on the endocannabinoid system and TRPV1 channels, 3-HPAA has been characterized as a substrate and a selective, irreversible inactivator of prostaglandin endoperoxide synthase-2 (PGHS-2), commonly known as cyclooxygenase-2 (COX-2)[1][2][3]. This distinct activity profile suggests its potential as a tool for studying COX-2 enzymology and as a lead compound for the development of novel anti-inflammatory agents. Additionally, 3-HPAA exhibits weak inhibitory activity on the anandamide transporter.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data reported for the bioactivity of this compound.
Table 1: Cyclooxygenase (COX) Enzyme Interaction
| Parameter | Enzyme | Value | Species | Reference |
| Inhibition | ||||
| IC₅₀ | COX-2 | 2 µM | Not Specified | |
| Inactivation | COX-2 | Complete at 10 µM | Ovine | [1][2][3] |
| Metabolism (Oxygenation) | ||||
| Kₘ | PGHS-1 | 23 ± 5 µM | Ovine | [1] |
| PGHS-2 | 18 ± 4 µM | Murine | [1] | |
| kcat | PGHS-1 | 180 ± 20 s⁻¹ | Ovine | [1] |
| PGHS-2 | 340 ± 30 s⁻¹ | Murine | [1] | |
| kcat/Kₘ | PGHS-1 | 7.8 x 10⁶ M⁻¹s⁻¹ | Ovine | [1] |
| PGHS-2 | 1.9 x 10⁷ M⁻¹s⁻¹ | Murine | [1] |
Table 2: Anandamide Transporter Inhibition
| Parameter | Target | Value | Species | Reference |
| IC₅₀ | Anandamide Transporter | 21.3 ± 3.4 µM | Human | [4] |
Signaling and Metabolic Pathways
The primary characterized mechanism of action for 3-HPAA is its interaction with COX-2. It serves as a substrate for the enzyme, being converted into prostaglandin and hydroxyeicosatetraenoate products. Concurrently, this metabolic process leads to the irreversible inactivation of the enzyme.
Figure 1: Metabolism and Inactivation of COX-2 by 3-HPAA.
Detailed Experimental Protocols
Cyclooxygenase Activity and Inactivation Assay (Oxygen Uptake Assay)
This protocol is adapted from the methodology described in the study by Turman et al. (2009)[1].
Objective: To measure the rate of oxygen consumption by purified PGHS-1 or PGHS-2 in the presence of 3-HPAA to determine its metabolism and inhibitory effects.
Materials:
-
Purified ovine PGHS-1 or murine PGHS-2
-
This compound (3-HPAA)
-
Arachidonic acid (for control and residual activity measurements)
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin
-
Oxygen electrode (e.g., Clark-type) and chamber
Procedure:
-
Equilibrate the reaction buffer to 37°C in the oxygen electrode chamber.
-
Add the purified PGHS enzyme (final concentration typically in the nanomolar range) to the reaction buffer and allow it to equilibrate.
-
Initiate the reaction by adding a specific concentration of 3-HPAA (or arachidonic acid for control experiments) dissolved in a suitable solvent (e.g., ethanol) to the chamber. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme denaturation.
-
Monitor the rate of oxygen consumption using the oxygen electrode. The initial rate of oxygen uptake is used to calculate the enzyme activity.
-
To determine Michaelis-Menten kinetic parameters (Kₘ and kcat), repeat the assay with varying concentrations of 3-HPAA.
-
For inactivation studies, pre-incubate the enzyme with a specific concentration of 3-HPAA for a defined period.
-
After the pre-incubation, measure the residual enzyme activity by adding a saturating concentration of arachidonic acid and measuring the rate of oxygen uptake. A decrease in the rate of oxygen consumption compared to a control without 3-HPAA indicates enzyme inactivation.
-
To assess the irreversibility of inactivation, the enzyme-inhibitor mixture can be subjected to dialysis or gel filtration to remove unbound 3-HPAA before measuring residual activity.
Figure 2: Workflow for COX Activity and Inactivation Assay.
Anandamide Transport Inhibition Assay
This protocol is based on the [³H]anandamide competition assay described by Piomelli et al. (1999)[4].
Objective: To determine the inhibitory potency (IC₅₀) of 3-HPAA on the anandamide transporter in a cell-based assay.
Materials:
-
Human astrocytoma cells (e.g., CCF-STTG1)
-
[³H]anandamide (radiolabeled tracer)
-
This compound (3-HPAA)
-
Tris-Krebs' buffer
-
24-well cell culture plates
-
Scintillation counter
Procedure:
-
Culture human astrocytoma cells to confluence in 24-well plates.
-
Rinse the cells and pre-incubate them for 10 minutes at 37°C in Tris-Krebs' buffer containing either the vehicle (e.g., DMSO) or varying concentrations of 3-HPAA.
-
Initiate the transport assay by adding [³H]anandamide to each well at a fixed concentration (e.g., in the nanomolar range).
-
Incubate for a short period (e.g., 4 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the transport by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]anandamide.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Non-specific uptake is determined by conducting the assay at 0-4°C and subtracted from all measurements.
-
The concentration of 3-HPAA that inhibits 50% of the specific [³H]anandamide uptake is determined as the IC₅₀ value.
Conclusion
This compound (3-HPAA) presents a distinct pharmacological profile compared to its well-known isomer, AM404. Its primary characterized bioactivity is the selective, metabolism-dependent, and irreversible inactivation of COX-2. This makes 3-HPAA a valuable research tool for investigating the mechanisms of COX-2 catalysis and inactivation. Further research is warranted to explore the in vivo efficacy and potential therapeutic applications of this selective COX-2 inactivator. Its weak activity as an anandamide transport inhibitor suggests that this is not its primary mechanism of action. Researchers in drug development may find 3-HPAA to be an interesting scaffold for the design of novel anti-inflammatory agents with a unique mechanism of action.
References
- 1. Characterization of an AM404 Analogue, N-(3-Hydroxyphenyl)arachidonoylamide, as a Substrate and Inactivator of Prostaglandin Endoperoxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of an AM404 analogue, N-(3-hydroxyphenyl)arachidonoylamide, as a substrate and inactivator of prostaglandin endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural determinants for recognition and translocation by the anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of N-(3-hydroxyphenyl)-Arachidonoyl Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-hydroxyphenyl)-arachidonoyl amide, a structural analog of the paracetamol metabolite AM404, is a novel compound with significant potential for analgesic and anti-inflammatory drug development.[1][2][3] Unlike its para-isomer, AM404, which exhibits a broad pharmacological profile, this compound has been identified as a selective, irreversible inactivator of cyclooxygenase-2 (COX-2).[1][2][3] It is also reported to be an inhibitor of anandamide transport.[4] This document provides a comprehensive set of detailed in vitro assays designed to thoroughly characterize the pharmacological activity of this compound. The following protocols will enable researchers to assess its inhibitory effects on COX enzymes, its impact on the endocannabinoid system, and its potential off-target activities, while also evaluating its cellular toxicity.
Mechanism of Action & Signaling Pathway
This compound primarily exerts its effects through the selective, mechanism-based inactivation of COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. By irreversibly inhibiting COX-2, this compound effectively blocks the production of these pro-inflammatory mediators. Additionally, its reported activity as an anandamide transport inhibitor suggests a potential role in modulating the endocannabinoid system, which could contribute to its analgesic properties.[4]
Experimental Workflow
The comprehensive in vitro characterization of this compound will follow a multi-step workflow. This begins with primary target engagement assays to determine its potency and selectivity for COX-1 and COX-2. Subsequently, its effects on the endocannabinoid system will be evaluated through anandamide transport and FAAH inhibition assays. To investigate potential off-target effects, its activity at the TRPV1 channel will be assessed. Cellular assays will then be employed to confirm its anti-inflammatory effects by measuring the inhibition of prostaglandin production and NF-κB activation. Finally, a cell viability assay will be conducted to rule out cytotoxicity.
Quantitative Data Summary
The following tables should be used to summarize the quantitative data obtained from the described experimental protocols.
Table 1: COX Enzyme Inhibition
| Parameter | COX-1 | COX-2 | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| IC₅₀ (µM) | |||
| Inhibition Type |
Table 2: Endocannabinoid System Modulation
| Assay | Parameter | Value |
| Anandamide Transport | IC₅₀ (µM) | |
| FAAH Inhibition | IC₅₀ (µM) |
Table 3: Off-Target Activity
| Target | Parameter | Value |
| TRPV1 | EC₅₀ / IC₅₀ (µM) |
Table 4: Cellular Activity
| Assay | Parameter | Value |
| LPS-induced PGE₂ Production | IC₅₀ (µM) | |
| NF-κB Activation | IC₅₀ (µM) |
Table 5: Cytotoxicity
| Cell Line | Parameter | Value |
| e.g., RAW 264.7 | CC₅₀ (µM) |
Experimental Protocols
COX-1 and COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of a fluorescent product generated from a non-fluorescent probe.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as controls
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Prepare a Resorufin standard curve according to the manufacturer's instructions.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In a 96-well plate, add the test compound (this compound) at various concentrations. Include wells for no-inhibitor control and specific inhibitor controls.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare the Arachidonic Acid working solution by mixing with NaOH and diluting with water.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 10-30 minutes at 25°C.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
To determine if the inhibition is reversible or irreversible, pre-incubate the enzyme with the compound for a longer period (e.g., 30-60 minutes), then dilute the mixture to reduce the concentration of the free compound and measure the enzyme activity. A lack of recovery of activity upon dilution suggests irreversible inhibition.
Anandamide Transport Inhibition Assay
Principle: This assay measures the uptake of radiolabeled or biotinylated anandamide into cultured cells. Inhibition of uptake by the test compound is quantified.
Materials:
-
Neuro-2a or other suitable cell line
-
Cell culture medium
-
[³H]-Anandamide or biotinylated anandamide
-
This compound
-
Positive control inhibitor (e.g., OMDM-1)
-
Scintillation counter or appropriate detection system for biotin
-
12-well plates
Protocol:
-
Seed Neuro-2a cells in 12-well plates and grow to confluence.
-
Pre-incubate the cells with serum-free medium containing various concentrations of this compound or a positive control for 10 minutes at 37°C.
-
Add [³H]-Anandamide to a final concentration of 400 nM and incubate for 15 minutes at 37°C.
-
To determine non-specific binding and passive diffusion, run a parallel set of experiments at 4°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Subtract the counts from the 4°C condition (passive uptake) from the 37°C condition (total uptake) to determine the active transport.
-
Calculate the percent inhibition of anandamide uptake for each concentration of the test compound and determine the IC₅₀ value.
TRPV1 Activation Assay (Calcium Imaging)
Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to compound treatment in cells expressing the TRPV1 channel. An increase in [Ca²⁺]i indicates agonistic activity, while a blockage of agonist-induced [Ca²⁺]i increase indicates antagonistic activity.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Capsaicin (TRPV1 agonist control)
-
Capsazepine (TRPV1 antagonist control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope with a calcium imaging system
Protocol:
-
Seed TRPV1-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add various concentrations of this compound to the wells and measure the fluorescence intensity over time to assess for agonistic activity. Include wells with capsaicin as a positive control.
-
To assess for antagonistic activity, pre-incubate the cells with various concentrations of this compound for 10-15 minutes, and then add a known concentration of capsaicin (e.g., EC₅₀ concentration).
-
Measure the fluorescence intensity before and after the addition of the compounds.
-
Calculate the change in fluorescence as an indicator of [Ca²⁺]i change.
-
Determine the EC₅₀ for agonistic activity or the IC₅₀ for antagonistic activity.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
Principle: This assay measures the activity of FAAH by monitoring the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.
Materials:
-
Recombinant human FAAH or rat brain homogenate as a source of FAAH
-
FAAH Assay Buffer
-
Non-fluorescent FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
FAAH inhibitor control (e.g., URB597)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 340-360 nm / 450-465 nm)
Protocol:
-
Prepare a standard curve using the fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).
-
In a 96-well plate, add FAAH Assay Buffer, the FAAH enzyme source, and various concentrations of this compound or a control inhibitor.
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
LPS-Induced Prostaglandin E₂ (PGE₂) Production Assay
Principle: This assay measures the ability of the test compound to inhibit the production of PGE₂ in cells stimulated with lipopolysaccharide (LPS), a potent inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE₂ ELISA kit
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE₂ production for each concentration of the test compound and determine the IC₅₀ value.
NF-κB Reporter Assay
Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by the test compound is measured as a decrease in reporter gene expression.
Materials:
-
HEK293 or other suitable cell line with an NF-κB luciferase reporter construct
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS to stimulate NF-κB activation
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom microplate
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activation for each concentration of the test compound and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line used in other assays (e.g., RAW 264.7, HEK293)
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Spectrophotometric plate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the same duration as the longest cellular assay (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability for each concentration relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration) value.[5][6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: The Use of 3-Hydroxyphenylacetic Acid (3-HPAA) in In Vivo Animal Models
Introduction
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid and a significant metabolite produced by the gut microbiota from the microbial degradation of dietary polyphenols and flavonoids, such as quercetin.[1][2][3] It has garnered interest in the scientific community for its diverse biological activities, including vasorelaxant, antioxidant, and anti-inflammatory properties.[4][5] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 3-HPAA in various in vivo animal models.
1. Applications in In Vivo Models
3-HPAA has been investigated in several preclinical animal models, demonstrating its potential therapeutic effects in cardiovascular disease and age-related reproductive decline.
-
Cardiovascular Research: In spontaneously hypertensive rats, 3-HPAA has been shown to cause a dose-dependent reduction in arterial blood pressure without significantly affecting the heart rate.[4][6] This makes it a valuable tool for studying hypertension and the vasorelaxant effects of gut-derived metabolites. The mechanism is linked to the release of nitric oxide from the endothelial layer.[4][7]
-
Aging and Reproductive Biology: Studies in aged mice have revealed that 3-HPAA can rejuvenate spermatogenic function.[5] It is proposed to work by upregulating Glutathione Peroxidase 4 (GPX4), which in turn inhibits ferroptosis, a form of iron-dependent programmed cell death.[5] This positions 3-HPAA as a compound of interest for investigating age-related fertility decline.
-
Neuropharmacology: While its primary effects are observed elsewhere, 3-HPAA can cross the blood-brain barrier.[8] At very high doses in mice, it has been observed to induce ataxia and reduce locomotor activity, indicating central nervous system effects that may be relevant in toxicological studies.[2]
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in Spontaneously Hypertensive Rats
This protocol is adapted from studies investigating the blood pressure-lowering effects of 3-HPAA.[4][6]
Objective: To assess the dose-dependent effect of intravenously administered 3-HPAA on arterial blood pressure in a hypertensive animal model.
Materials:
-
3-Hydroxyphenylacetic acid (3-HPAA)
-
Sterile saline solution (0.9% NaCl)
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Catheters for intravenous administration and blood pressure measurement
-
Blood pressure transducer and recording system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the SHR according to approved institutional animal care and use committee (IACUC) protocols. Insert a catheter into a femoral vein for intravenous administration and another into a femoral artery for direct blood pressure measurement.
-
Compound Preparation: Dissolve 3-HPAA in sterile saline to the desired concentrations for bolus or infusion administration.
-
Acclimatization: Allow the animal to stabilize after surgery and catheter placement until a steady baseline blood pressure is recorded.
-
Administration:
-
Bolus Administration: Administer single intravenous bolus injections of 3-HPAA at escalating doses (e.g., 0.1, 1, 10 mg/kg).[2] Administer a saline vehicle control injection first.
-
Infusion Administration: Infuse 3-HPAA at different rates (e.g., 1 and 5 mg·kg⁻¹·min⁻¹) for a set duration, such as 5 minutes.[4]
-
-
Data Collection: Continuously monitor and record systolic, diastolic, and mean arterial blood pressure throughout the experiment. Heart rate should also be monitored.
-
Analysis: Calculate the change in blood pressure from the baseline for each dose. Plot dose-response curves to determine the efficacy of 3-HPAA.
Protocol 2: Assessment of Effects on Spermatogenesis in Aged Mice
This protocol is based on a study evaluating the rejuvenating effects of 3-HPAA on the male reproductive system.[5]
Objective: To determine the effect of chronic oral administration of 3-HPAA on spermatogenesis in an aged mouse model.
Materials:
-
3-Hydroxyphenylacetic acid (3-HPAA)
-
Normal saline
-
Aged male mice (e.g., 18-20 months old)
-
Young male mice (e.g., 6 weeks old) as a positive control group
-
Oral gavage needles
-
Equipment for sperm analysis (microscope, counting chamber)
-
Histology equipment and reagents (e.g., Bouin's fixative, paraffin, H&E stain)
-
Reagents for Western blot or qRT-PCR (e.g., antibodies for GPX4)
Procedure:
-
Animal Groups: Divide aged mice into two groups: a vehicle control group and a 3-HPAA treatment group. A group of young mice can be used for baseline comparison.
-
Compound Preparation: Dissolve 3-HPAA in normal saline to a concentration suitable for oral gavage (e.g., 10 mg/mL).[5]
-
Administration: Administer 3-HPAA (e.g., 25 mg/kg) or an equal volume of normal saline to the respective groups via oral gavage once daily for a period of 6 weeks.[5]
-
Endpoint Collection: At the end of the treatment period, euthanize the mice. Collect blood, testes, and epididymides.
-
Sperm Analysis: Collect sperm from the cauda epididymis to analyze sperm concentration and motility.
-
Histological Analysis: Fix the testes in Bouin's solution, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to examine the morphology of seminiferous tubules.
-
Mechanism Analysis: Use testis tissue to perform Western blotting or qRT-PCR to measure the expression levels of key proteins like GPX4 to investigate the underlying mechanism.[5]
-
Data Analysis: Compare the results from the 3-HPAA-treated group with the vehicle-treated aged group and the young control group using appropriate statistical tests.
Data Presentation
Table 1: Summary of In Vivo Dosages and Effects of 3-HPAA in Animal Models
| Animal Model | Application Area | Route of Administration | Dosage | Observed Effect | Reference |
| Spontaneously Hypertensive Rat | Cardiovascular | Intravenous (bolus) | 0.1 - 10 mg/kg | Dose-dependent decrease in systolic and diastolic blood pressure. | [2][4] |
| Spontaneously Hypertensive Rat | Cardiovascular | Intravenous (infusion) | 1 and 5 mg·kg⁻¹·min⁻¹ | Dose-dependent decrease in blood pressure. | [4] |
| Aged Mouse | Aging / Reproduction | Intragastric | 25 mg/kg daily for 6 weeks | Increased sperm concentration and improved spermatogenesis. | [5] |
| Mouse | Neuropharmacology | Not specified | ED₅₀: 1,677.3 mg/kg | Induction of ataxia. | [2] |
| Mouse | Neuropharmacology | Not specified | ED₅₀: 1,441.3 mg/kg | Decreased locomotor activity. | [2] |
Table 2: Pharmacokinetic Parameters of 3-HPAA in Rats
| Parameter | Value |
| Pharmacokinetic Model | Two-compartment |
| Distribution Half-life (t½α) | 3.27 - 5.26 min |
| Elimination Half-life (t½β) | 18.4 - 33.3 min |
| Reference | [9] |
Note: These parameters were determined after a single intravenous bolus application in Sprague Dawley rats.[9]
Signaling Pathways and Workflows
Below are visualizations of the key mechanisms and experimental processes associated with 3-HPAA.
References
- 1. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Some factors affecting the concentrations of para-hydroxyphenylacetic acid and meta-hydroxyphenylacetic acid in the mouse caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating PGHS-2 Inactivation by 3-Hydroxyphenylacetic Acid (3-HPAA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the inactivation of Prostaglandin H Synthase-2 (PGHS-2), also known as Cyclooxygenase-2 (COX-2), by the compound 3-Hydroxyphenylacetic Acid (3-HPAA). The protocols outlined below are based on established methodologies for assessing PGHS-2 inhibition and can be adapted for screening and characterizing potential inhibitors.
Introduction
Prostaglandin H Synthase-2 (PGHS-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1][2][3] Its selective inhibition is a major therapeutic target for anti-inflammatory drugs.[4][5] 3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic compound whose inhibitory effects on PGHS-2 are of interest. This document details the protocols to determine the inhibitory potency and mechanism of 3-HPAA on PGHS-2 activity.
Prostaglandin Biosynthesis Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. PGHS enzymes then catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is the precursor for various prostaglandins and thromboxanes.[6][7]
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for 3-HPAA against PGHS-2, which can be generated using the protocols described below. For comparison, data for a known non-selective NSAID (Ibuprofen) and a selective PGHS-2 inhibitor (NS-398) are included.[8]
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 3-HPAA | PGHS-2 | TBD | TBD |
| 3-HPAA | PGHS-1 | TBD | TBD |
| Ibuprofen | PGHS-2 | ~8 | Competitive |
| Ibuprofen | PGHS-1 | ~5 | Competitive |
| NS-398 | PGHS-2 | 2.6[8] | Selective |
| NS-398 | PGHS-1 | >100 | Selective |
TBD: To be determined by experimentation.
Experimental Protocols
A common method to assess PGHS-2 activity is to measure the production of Prostaglandin E2 (PGE2) using an Enzyme Immunoassay (EIA).[8][9]
Experimental Workflow
The general workflow for the PGHS-2 inhibition assay is depicted below.
Materials and Reagents
-
Human recombinant PGHS-2 enzyme
-
Arachidonic acid (substrate)
-
3-Hydroxyphenylacetic acid (test inhibitor)
-
Heme
-
L-Tryptophan
-
Tris-HCl buffer (pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Stannous chloride (for terminating the reaction)
-
96-well microtiter plates
-
Plate reader
Protocol for PGHS-2 Inhibition Assay
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant PGHS-2 in Tris-HCl buffer.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of 3-HPAA in the assay buffer.
-
Prepare cofactor solution containing heme and L-tryptophan in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of Tris-HCl buffer (pH 8.0)
-
10 µL of the cofactor solution
-
10 µL of the 3-HPAA dilution (or vehicle for control)
-
10 µL of the PGHS-2 enzyme solution
-
-
Mix gently and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
Terminate the reaction by adding 10 µL of a stannous chloride solution.
-
-
PGE2 Quantification (EIA):
-
Follow the manufacturer's instructions for the PGE2 EIA kit.
-
Briefly, transfer an aliquot of the terminated reaction mixture to the EIA plate pre-coated with antibodies.
-
Add PGE2 tracer and PGE2 monoclonal antibody.
-
Incubate as recommended, then wash the plate.
-
Add the substrate for the enzyme-linked antibody and incubate to allow color development.
-
Stop the color development and read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 produced in each well based on the standard curve generated from the EIA kit.
-
Determine the percentage of inhibition for each concentration of 3-HPAA using the following formula: % Inhibition = [1 - (PGE2 in test well / PGE2 in control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the 3-HPAA concentration.
-
Calculate the IC50 value, which is the concentration of 3-HPAA that causes 50% inhibition of PGHS-2 activity, using non-linear regression analysis.[9]
-
Protocol for Determining Inhibition Mechanism (Kinetic Analysis)
To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay is performed with varying concentrations of both the substrate (arachidonic acid) and the inhibitor (3-HPAA).
-
Assay Setup:
-
Set up a matrix of reactions in a 96-well plate with at least five different concentrations of arachidonic acid and five different concentrations of 3-HPAA (including a zero-inhibitor control).
-
Follow the PGHS-2 inhibition assay protocol as described above for each condition.
-
-
Data Analysis:
-
Measure the initial reaction velocity (rate of PGE2 production) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate concentration] for each inhibitor concentration.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) from the plots to determine the mechanism of inhibition.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the characterization of 3-HPAA as a potential inhibitor of PGHS-2. By following these methodologies, researchers can obtain reliable quantitative data on the potency and mechanism of action of novel PGHS-2 inhibitors, which is a critical step in the development of new anti-inflammatory therapeutics.
References
- 1. Prostaglandin H Synthase-2-catalyzed Oxygenation of 2-Arachidonoylglycerol Is More Sensitive to Peroxide Tone than Oxygenation of Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin endoperoxide synthase: why two isoforms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of prostaglandin G/H synthase-2 inhibition using peroxidase-induced luminol luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of prostaglandin endoperoxide synthase isozymes-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 8. Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs and in vitro inhibition of PGHS-isoenzyms by polyunsaturated fatty acids from Platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
Application Notes and Protocols for the LC-MS/MS Analysis of N-(3-hydroxyphenyl)-Arachidonoyl Amide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-hydroxyphenyl)-arachidonoyl amide (3-HPAA), an analog of the more widely studied N-(4-hydroxyphenyl)-arachidonoyl amide (AM404), is a bioactive lipid that interacts with the cyclooxygenase (COX) pathway. Unlike its isomer AM404, which is known to be an inhibitor of COX enzymes, 3-HPAA serves as a substrate for both COX-1 and COX-2, leading to its oxygenation into various prostaglandin and hydroxyeicosatetraenoate products.[1][2][3] This distinct metabolic profile makes the sensitive and specific quantification of 3-HPAA and its metabolites crucial for understanding its pharmacological effects and potential therapeutic applications.
This document provides detailed protocols for the analysis of 3-HPAA and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are adapted from established protocols for the related compound AM404 and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.[4][5]
Signaling Pathway and Metabolism
This compound is metabolized by prostaglandin endoperoxide synthase (PGHS), also known as cyclooxygenase (COX). Specifically, it is more efficiently metabolized by COX-2 than COX-1.[1] The metabolism of 3-HPAA by COX results in the formation of prostaglandin and hydroxyeicosatetraenoate derivatives.[1][3] Interestingly, while being a substrate, 3-HPAA also acts as a selective, irreversible inhibitor of COX-2, with a reported IC50 value of 2 µM.[2][3]
Experimental Protocols
The following protocols are provided as a template and may require optimization based on the specific instrumentation and biological matrix used.
Sample Preparation from Biological Matrices (Plasma and Cerebrospinal Fluid)
This protocol is adapted from the analysis of AM404 in human plasma and cerebrospinal fluid (CSF).[4]
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS): Palmitoylethanolamide-d4 (PEA-d4) or a structurally similar deuterated standard.
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Plasma:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., 329 nmol/L PEA-d4).[4]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Cerebrospinal Fluid (CSF):
-
To 100 µL of CSF in a microcentrifuge tube, add 100 µL of HPLC grade water.[4]
-
Add the internal standard to the diluted sample.
-
Vortex to mix.
-
The sample is ready for injection.
-
Liquid Chromatography (LC) Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions (adapted from AM404 analysis[4][6]):
| Parameter | Value |
| Column | Waters Acquity BEH phenyl (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
| Gradient | Optimize for separation of 3-HPAA and metabolites |
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions (adapted from AM404 analysis[4][5]):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V |
| Vaporizer Temperature | 300°C |
| Sheath Gas Pressure | 60 psi |
| Capillary Temperature | 270°C |
| Collision Gas | Argon |
| Collision Cell Pressure | 1.5 mTorr |
Multiple Reaction Monitoring (MRM) Transitions:
The specific MRM transitions for 3-HPAA and its metabolites need to be determined by infusing pure standards. The precursor ion for 3-HPAA ([M+H]+) is expected to be m/z 396.3. A potential product ion, based on the fragmentation of the related AM404, could be m/z 110.2, corresponding to the hydroxyphenyl moiety.[4][5] For the oxygenated metabolites, the precursor ions would be expected at m/z values corresponding to the addition of one or more oxygen atoms. For example, a prostaglandin-derived species of a related compound showed an [M+H]+ ion at m/z 444, indicating the incorporation of three oxygen atoms.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 3-HPAA | 396.3 | To be determined | To be optimized |
| Metabolite 1 | To be determined | To be determined | To be optimized |
| Metabolite 2 | To be determined | To be determined | To be optimized |
| IS (PEA-d4) | e.g., 304.3 | e.g., 62.1 | To be optimized |
Experimental Workflow
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or treatment groups. The following tables provide a template for data presentation.
Table 1: LC-MS/MS Method Validation Parameters
This table summarizes the key validation parameters for the analytical method, adapted from reported values for AM404.[4][5]
| Parameter | CSF | Plasma |
| Linearity Range (nmol/L) | To be determined for 3-HPAA | To be determined for 3-HPAA |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) (nmol/L) | e.g., 0.1 (based on AM404) | e.g., 1.6 (based on AM404) |
| Limit of Quantitation (LOQ) (nmol/L) | e.g., 0.5 (based on AM404) | e.g., 5 (based on AM404) |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 85-115% |
Table 2: Quantitative Analysis of 3-HPAA and its Metabolites in Biological Samples
This table is a template for reporting the concentrations of 3-HPAA and its metabolites in experimental samples.
| Sample ID | Matrix | 3-HPAA (nmol/L) | Metabolite 1 (nmol/L) | Metabolite 2 (nmol/L) |
| Control 1 | Plasma | |||
| Treated 1 | Plasma | Value | Value | Value |
| Control 2 | CSF | |||
| Treated 2 | CSF | Value | Value | Value |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites. By adapting established methods for the related compound AM404, researchers can develop and validate a robust analytical workflow to investigate the pharmacology and metabolism of this interesting bioactive lipid. The successful implementation of these methods will contribute to a better understanding of the role of 3-HPAA in biological systems and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxyphenylacetic Acid (3-HPAA)
This guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for working with 3-Hydroxyphenylacetic Acid (3-HPAA), focusing on strategies to improve its solubility for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving 3-HPAA?
A1: 3-HPAA is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol[1]. It also has some solubility in aqueous buffers, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2. For in vivo experiments in rats, 3-HPAA has been dissolved in saline[2].
Q2: I'm having trouble dissolving 3-HPAA in an aqueous buffer. What can I do?
A2: If you are encountering solubility issues with 3-HPAA in aqueous solutions, consider the following troubleshooting steps:
-
Prepare a concentrated stock in an organic solvent: First, dissolve the 3-HPAA in a minimal amount of an organic solvent like DMSO[1]. Then, make further dilutions of this stock solution into your aqueous buffer or isotonic saline for your experiment[3].
-
pH Adjustment: 3-HPAA is a weak acid[4]. Adjusting the pH of your aqueous buffer may improve its solubility. Since its pKa is around 4, increasing the pH will ionize the molecule, which can enhance its solubility in water[2][4].
-
Gentle Warming and Agitation: Gently warming the solution in a water bath (e.g., to 37°C) and using an ultrasonic bath or vortexing can help increase the rate of dissolution.
Q3: What is the stability of 3-HPAA in solution?
A3: Aqueous solutions of 3-HPAA are not recommended for storage for more than one day[3]. For long-term storage, it is best to prepare aliquots of a concentrated stock solution in an organic solvent like DMSO and store them at -20°C or -80°C. These stock solutions can be stable for at least one month at -20°C and up to six months at -80°C[1]. The solid form of 3-HPAA is stable for years when stored at -20°C.
Q4: How should I prepare 3-HPAA for cell culture experiments?
A4: For cell culture applications, it is crucial to minimize the concentration of organic solvents, as they can have physiological effects on the cells[3].
-
Prepare a high-concentration stock solution of 3-HPAA in sterile DMSO.
-
Further dilute this stock solution directly into your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is insignificant, typically less than 0.5% and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Q5: Are there general techniques to improve the solubility of phenolic acids like 3-HPAA?
A5: Yes, several strategies can be employed to enhance the solubility of phenolic compounds. These include chemical modifications like salt formation and physical modifications such as co-crystallization, creating amorphous solid dispersions, and using nanoparticle-based delivery systems. For laboratory-scale experiments, the most practical approaches are typically solvent selection and pH adjustment.
Data Presentation: Solubility of 3-HPAA
The solubility of 3-HPAA can vary between different suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL (for 4-HPAA, a similar compound) | [3] |
| Water | Soluble | [4] |
Note: The value for PBS is for the similar compound 4-hydroxyphenylacetic acid and serves as an estimate. Direct measurement for your specific batch of 3-HPAA is recommended.
Experimental Protocols
Protocol 1: Preparation of a 100 mM 3-HPAA Stock Solution in DMSO
Materials:
-
3-Hydroxyphenylacetic acid (MW: 152.15 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 15.22 mg of 3-HPAA powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex the solution until the 3-HPAA is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Protocol 2: Preparation of a 50 µM Working Solution for Cell Culture
Materials:
-
100 mM 3-HPAA stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 100 mM 3-HPAA stock solution at room temperature.
-
Calculate the volume of stock solution needed. To prepare 10 mL of a 50 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(100 mM) * V1 = (0.050 mM) * (10 mL)
-
V1 = 0.005 mL or 5 µL
-
-
In a sterile tube, add 5 µL of the 100 mM 3-HPAA stock solution to 10 mL of your pre-warmed complete cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube. The final concentration of DMSO in the medium will be 0.05%, which is generally well-tolerated by most cell lines.
-
This working solution is now ready to be added to your cell cultures. It is recommended to prepare this solution fresh for each experiment[3].
Visualizations
Troubleshooting Workflow for Dissolving 3-HPAA
Caption: A flowchart for troubleshooting 3-HPAA solubility issues.
Signaling Pathway of 3-HPAA in Spermatogenesis
Caption: 3-HPAA signaling pathway in improving spermatogenesis.[5][6]
References
- 1. abmole.com [abmole.com]
- 2. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Stability and storage conditions for N-(3-hydroxyphenyl)-Arachidonoyl amide
This technical support guide provides detailed information on the stability, storage, and handling of N-(3-hydroxyphenyl)-Arachidonoyl amide (also known as 3-HPAA), an analog of the well-studied compound AM404. It includes frequently asked questions, troubleshooting advice for common experimental issues, and key protocols to ensure the successful use of this compound in a research setting.
Frequently Asked Questions (FAQs): Stability and Storage
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of the compound, specific storage conditions should be maintained. The compound is typically supplied as a solution in ethanol or as a solid.
Table 1: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Recommendations |
| Solid / Pure Form | -20°C | ≥ 1 year | Store under desiccating conditions. Keep container tightly sealed.[1][2][3] |
| Solution in Ethanol | -20°C | ≥ 1 year | Keep receptacle tightly sealed.[2][3] |
| Solution in DMSO/DMF | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Q2: How should I prepare stock solutions of this compound?
The compound exhibits good solubility in common organic solvents but is poorly soluble in aqueous buffers.
Table 2: Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL[3][5] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[3][5] |
| Ethanol | ~30 mg/mL[3] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[3] |
For cell-based experiments, it is common to prepare a high-concentration stock solution in 100% DMSO or ethanol.[4] This stock can then be diluted into your aqueous experimental medium.
Q3: The compound is supplied in ethanol. How do I switch to a different solvent for my experiment?
If the compound is provided in an ethanol solution and your experiment requires a different solvent (e.g., DMSO for a stock solution or a specific culture medium), you can perform a solvent exchange. A recommended procedure is to evaporate the ethanol under a gentle stream of nitrogen gas and then immediately dissolve the residue in the solvent of choice.[5]
Caption: Workflow for solvent exchange of 3-HPAA.
Q4: Are stock solutions stable? How can I maximize their shelf-life?
Stock solutions in anhydrous organic solvents like DMSO are relatively stable when stored properly. To maximize shelf-life, it is critical to:
-
Store at -80°C: For long-term storage of solutions.[4]
-
Aliquot: Dispense the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[4]
-
Prevent Contamination: Use sterile techniques when handling the compound and solvents.
Troubleshooting Guide
Problem: The compound precipitates when I add it to my aqueous cell culture medium.
-
Cause: this compound has very low solubility in aqueous solutions.[3] The final concentration of the organic solvent used for the stock solution (e.g., DMSO) may be too low to keep the compound dissolved.
-
Solution:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your culture medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. For most cell lines, the final DMSO concentration should not exceed 0.1% to 0.5%.[4]
-
Perform a Solubility Test: Before your main experiment, test the solubility of your desired final concentration in the culture medium.
-
Increase Mixing: When diluting the stock solution, add it to the medium while vortexing or gently mixing to aid dispersion.
-
Problem: I am observing inconsistent or no activity in my experiments.
-
Cause 1: Compound Degradation: The compound may have degraded due to improper storage, exposure to light, or multiple freeze-thaw cycles.
-
Cause 2: Inaccurate Concentration: The compound may not have been fully dissolved in the stock solution, leading to a lower-than-expected effective concentration.
-
Solution: After adding the solvent, ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of this compound is 395.6 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need 3.956 mg of the compound.
-
Weigh Compound: Carefully weigh the solid compound in a microfuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can assist dissolution.
-
Store: Aliquot the solution into smaller volumes (e.g., 20 µL) in sterile tubes and store at -80°C.
Protocol 2: General Protocol for a Cell-Based Assay (COX-2 Inhibition)
This protocol is a general guideline based on the compound's known activity as a COX-2 inactivator.[6][7]
-
Cell Culture: Plate cells (e.g., microglia, macrophages) at the desired density and allow them to adhere overnight.
-
Pre-treatment: Prepare dilutions of this compound in the cell culture medium from your stock solution. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1%). Remove the old medium and add the medium containing the compound or vehicle control. Incubate for a specified pre-treatment time (e.g., 30-60 minutes).
-
Stimulation: To induce COX-2 expression and activity, add an inflammatory stimulus like Lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubation: Incubate the cells for a period sufficient to allow for prostaglandin production (e.g., 18-24 hours).
-
Analysis: Collect the cell supernatant to measure the concentration of prostaglandins (e.g., PGE₂) using an ELISA kit or LC-MS. This will quantify the inhibitory effect of the compound on COX-2 activity.
Signaling Pathway and Mechanism of Action
This compound is a substrate and selective, irreversible inactivator of prostaglandin endoperoxide synthase-2 (PGHS-2), also known as Cyclooxygenase-2 (COX-2).[6][7] It is metabolized by COX-2, and this process leads to the enzyme's inactivation. This selectivity makes it a valuable tool for studying the specific roles of COX-2 in physiological and pathological processes.
References
- 1. AM404, Anandamide transport inhibitor (CAS 183718-77-6) | Abcam [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. AM404 | Cannabinoid reuptake inhibitor | TRPV(1) activator | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of an AM404 analogue, N-(3-hydroxyphenyl)arachidonoylamide, as a substrate and inactivator of prostaglandin endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxyphenylacetic Acid (3-HPAA)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 3-hydroxyphenylacetic acid (3-HPAA) in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of 3-HPAA?
A1: The most well-documented biological activity of 3-HPAA, a metabolite of dietary flavonoids, is its vasorelaxant and blood pressure-lowering effect.[1][2][3][4] This action is primarily mediated through the release of nitric oxide from the endothelial layer.[3][4]
Q2: What are the potential off-target effects of 3-HPAA that I should be aware of in my experiments?
A2: Beyond its cardiovascular effects, 3-HPAA has been shown to interact with several other biological targets, which could lead to off-target effects in your research. These include:
-
Neurological: 3-HPAA can bind to the γ-hydroxybutyrate receptor (GHBR) and GABAA receptors in the brain.[5] At high concentrations, it has been observed to induce ataxia and reduce locomotor activity in mice.[5]
-
Metabolic: It can increase the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in detoxification pathways.[5]
-
Antimicrobial: 3-HPAA exhibits activity against certain bacteria, such as P. aeruginosa.[5]
-
Reproductive: Recent studies have suggested that 3-HPAA may improve spermatogenic function in aged mice.[6]
Q3: My research involves neurological models. Could 3-HPAA interfere with my results?
A3: Yes, it is possible. Given that 3-HPAA binds to GHBR and GABAA receptors, it could have unintended neurological effects in your experiments.[5] If you are administering flavonoid-rich compounds to your animal models, the resulting 3-HPAA could be a confounding factor. It is advisable to measure 3-HPAA levels in plasma or urine to assess this possibility.
Q4: Where does 3-HPAA originate from in an experimental setting?
A4: 3-HPAA is a metabolic byproduct of the gut microbiota's breakdown of dietary polyphenols, such as flavonoids found in fruits, teas, and supplements like quercetin.[2][7] Therefore, if your experimental animals are on a diet rich in these compounds, their gut bacteria can produce 3-HPAA, which may then have systemic effects.[2][7]
Q5: Can the presence of 3-HPAA be an indicator of other biological phenomena?
A5: Yes, elevated levels of 3-HPAA in urine can be an indicator of a diet high in flavonoids or an overgrowth of certain gut bacteria, particularly Clostridium species.[2][7] It is also a known biomarker associated with the metabolic disorder phenylketonuria.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or absent vasorelaxant effect of 3-HPAA in ex vivo artery ring assays. | The vasorelaxant effect of 3-HPAA is dependent on an intact endothelium for nitric oxide release.[1][4] Accidental damage to the endothelium during preparation of the artery rings can abolish this effect. | Ensure careful handling of the arterial tissue during preparation to preserve the endothelium. You can verify endothelial integrity by testing the response to a known endothelium-dependent vasodilator, such as acetylcholine, before applying 3-HPAA. |
| Unexpected changes in animal behavior (e.g., sedation, ataxia) in a study not focused on neurology. | If your study involves the administration of high doses of flavonoids, the resulting 3-HPAA metabolite could be exerting off-target neurological effects through its action on GHBR and GABAA receptors.[5] | Measure the plasma concentration of 3-HPAA to determine if it has reached a pharmacologically active level. Consider using a control group with a low-flavonoid diet to isolate the effects of your compound of interest. |
| Variability in experimental results between different batches of animals. | The composition of the gut microbiota can vary significantly between animal batches, leading to different levels of 3-HPAA production from dietary precursors.[2][7] | Standardize the diet of the animals for a significant period before the experiment. If feasible, you can analyze the gut microbiome composition to identify any major differences between animal groups. |
| Observed antimicrobial effects in a study where this was not the intended outcome. | 3-HPAA has intrinsic antimicrobial properties against certain pathogens.[5] If your research involves microbial cultures or infection models, the presence of 3-HPAA could be a confounding factor. | If your experimental system allows, test the direct effect of 3-HPAA on the microbes of interest to understand its potential contribution to the observed phenotype. |
Quantitative Data on 3-HPAA Off-Target Interactions
| Target | Effect | Value | System | Reference |
| γ-hydroxybutyrate receptor (GHBR) | Binding Affinity (IC50) | 12 µM | Rat cerebrocortical membranes | [5] |
| Aldehyde Dehydrogenase (ALDH) | Increased Activity | 10 µM | Hepa-1c1c7 and HepG2 cells | [5] |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 2.1 mg/ml | In vitro culture | [5] |
| Mouse Behavior | Ataxia (ED50) | 1,677.3 mg/kg | In vivo (mice) | [5] |
| Mouse Behavior | Decreased Locomotor Activity (ED50) | 1,441.3 mg/kg | In vivo (mice) | [5] |
Key Experimental Protocols
Protocol 1: Ex Vivo Assessment of 3-HPAA-Induced Vasorelaxation
This protocol is based on the methodology used to determine the vasorelaxant effects of 3-HPAA on porcine coronary arteries.[1][4]
1. Tissue Preparation:
- Obtain fresh porcine hearts from a local abattoir.
- Dissect the left anterior descending coronary artery and place it in cold, oxygenated Krebs-Henseleit buffer.
- Carefully clean the artery of surrounding tissue and cut it into 3-4 mm rings.
- For endothelium-denuded rings, gently rub the inner surface with a pair of fine forceps.
2. Isometric Tension Measurement:
- Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer at 37°C and bubble with 95% O2 and 5% CO2.
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, replacing the buffer every 15-20 minutes.
3. Experimental Procedure:
- Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., 40 mM KCl).
- Once the contraction has reached a stable plateau, add 3-HPAA in a cumulative manner to obtain a concentration-response curve.
- To investigate the mechanism, pre-incubate the rings with specific inhibitors (e.g., L-NAME to inhibit eNOS) for 20-30 minutes before pre-contraction and subsequent addition of 3-HPAA.
4. Data Analysis:
- Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
- Calculate the EC50 value for 3-HPAA from the concentration-response curve.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
Validation & Comparative
A Comparative Analysis of 3-HPAA and Anandamide in the Realm of Endocannabinoid Transport Inhibition
For Immediate Release
A deep dive into the inhibitory capacities of N-(3-hydroxyphenyl)arachidonamide (3-HPAA) and the endogenous cannabinoid anandamide (AEA) on the anandamide transporter, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
This guide offers an objective comparison of 3-HPAA and anandamide as modulators of the anandamide transport system. While anandamide is the natural substrate for the transporter, its kinetic parameters provide a crucial benchmark against which the inhibitory potential of synthetic analogs like 3-HPAA can be evaluated. This comparison is vital for the development of novel therapeutics targeting the endocannabinoid system.
Quantitative Analysis of Transport Inhibition
The following table summarizes the key quantitative data for 3-HPAA and anandamide related to their interaction with the anandamide transporter. This data is essential for understanding their relative potencies and mechanisms of action.
| Compound | Parameter | Value | Cell Line | Reference |
| 3-HPAA | IC50 (Anandamide Transport Inhibition) | 21.3 µM | - | [1] |
| Anandamide (AEA) | Km (Anandamide Uptake) | 4.69 ± 0.460 µM | RBL-2H3 | [2] |
| Anandamide (AEA) | Ki (Displacement of [125I]LY2318912) | 23.4 ± 0.401 µM | RBL-2H3 Membranes | [2][3] |
Note: IC50 represents the concentration of an inhibitor required to inhibit a biological process by 50%. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the substrate's affinity for the enzyme/transporter. Ki (inhibition constant) represents the affinity of an inhibitor for an enzyme/transporter.
Deciphering the Signaling Cascade
The transport of anandamide into the cell is a critical step in the termination of its signaling. Once inside, it is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of this transport process leads to an accumulation of extracellular anandamide, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2) and other targets like the TRPV1 receptor.
A Blueprint for Discovery: Experimental Workflow
The following diagram outlines a typical experimental workflow for screening and characterizing anandamide transport inhibitors. This process involves a series of assays to determine the potency and mechanism of action of a test compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cellular Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the transport of radiolabeled anandamide into cultured cells.
Materials:
-
Cultured cells (e.g., RBL-2H3 or Neuro-2a)
-
[3H]Anandamide or [14C]Anandamide
-
Test compound (e.g., 3-HPAA)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 1% fatty-acid-free BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to confluence.
-
Pre-incubation: Aspirate the growth medium and wash the cells once with uptake buffer. Pre-incubate the cells with the test compound at various concentrations for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add radiolabeled anandamide (e.g., 5 µM [14C]anandamide) to each well to initiate the uptake process.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Radioligand Binding Assay for the Anandamide Transporter
This assay is used to determine the binding affinity (Ki) of a compound to the anandamide transporter.
Materials:
-
Cell membranes expressing the anandamide transporter (e.g., from RBL-2H3 cells)
-
Radioligand with high affinity for the transporter (e.g., [125I]LY2318912)
-
Test compound (e.g., 3-HPAA or unlabeled anandamide)
-
Binding buffer (e.g., uptake buffer with 0.3% fatty-acid-free BSA)
-
Wash buffer
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Incubation Mixture: In a 96-well plate, combine the cell membranes (e.g., 200 µg of P2 membrane protein), the radioligand, and the test compound at various concentrations in the binding buffer.
-
Incubation: Incubate the plate at 30°C for 30 minutes to allow for binding equilibrium to be reached.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay is crucial to determine the selectivity of a transport inhibitor by assessing its effect on the primary enzyme responsible for anandamide degradation.
Materials:
-
FAAH enzyme source (e.g., cell homogenates or purified enzyme)
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)
-
Test compound
-
Assay buffer
-
Fluorometer
Procedure:
-
Reaction Mixture: In a microplate, combine the FAAH enzyme and the test compound at various concentrations in the assay buffer.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence is proportional to the amount of product formed.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of the test compound for FAAH inhibition.
References
A Comparative Guide to the Structure-Activity Relationship of N-(hydroxyphenyl)arachidonoylamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(hydroxyphenyl)arachidonoylamide derivatives, focusing on their structure-activity relationship (SAR) as modulators of Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1). The information presented is supported by experimental data to aid in the rational design of novel therapeutic agents.
Introduction
N-(hydroxyphenyl)arachidonoylamides are a class of lipid signaling molecules that have garnered significant interest in drug discovery due to their dual activity on two key therapeutic targets: FAAH and TRPV1. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to elevated levels of AEA, which can produce analgesic, anxiolytic, and anti-inflammatory effects through the activation of cannabinoid receptors.[1][2] TRPV1, a non-selective cation channel, is a key player in pain perception and neurogenic inflammation.[3] N-(4-hydroxyphenyl)arachidonoylamide (AM404), a well-studied member of this class, is a known FAAH inhibitor and TRPV1 agonist.[4][5] Understanding the SAR of this class of compounds is crucial for developing selective and potent modulators for the treatment of pain, inflammation, and other neurological disorders.
Core Structural Features and Biological Activity
The general structure of N-(hydroxyphenyl)arachidonoylamides consists of an arachidonoyl tail linked via an amide bond to a hydroxyphenyl headgroup. Key structural modifications that influence their biological activity include the position of the hydroxyl group on the phenyl ring and substitutions on the phenyl ring.
Impact of Hydroxyl Group Position
The position of the hydroxyl group on the phenyl ring is a critical determinant of the biological activity of N-(hydroxyphenyl)arachidonoylamides. The two most studied isomers are the para-substituted (AM404) and the meta-substituted (3-HPAA) analogs.
-
N-(4-hydroxyphenyl)arachidonoylamide (AM404): This para-isomer is a well-established inhibitor of FAAH and an agonist of the TRPV1 receptor.[4][5] Its FAAH inhibitory activity leads to an increase in endogenous anandamide levels, contributing to its analgesic effects.[1]
-
N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA): In contrast to the para-isomer, the meta-isomer, 3-HPAA, has been reported to be a substrate for prostaglandin endoperoxide synthase (PGHS), whereas AM404 acts as an inhibitor.[4] This highlights a significant shift in biological activity based on the hydroxyl position.
Comparative Biological Data
The following tables summarize the quantitative data for the biological activity of selected N-(hydroxyphenyl)arachidonoylamide analogs and related compounds.
| Compound | Target | Assay Type | Activity (IC50/EC50) | Reference |
| FAAH Inhibition | ||||
| N-arachidonoyl-serotonin (AA-5-HT) | FAAH | Hydrolysis of anandamide | IC50 = 26 µM | [6] |
| TRPV1 Activation | ||||
| N-(4-hydroxyphenyl)arachidonoylamide (AM404) | TRPV1 | Calcium Influx | EC50 > 1µM | [5] |
| N-arachidonoylphenolamine (AM404) | TRPV1 | Vasorelaxation | pEC50 = 6.8 | [3] |
| N-(4-hydroxy-3-methoxyphenyl)arachidonoylamide | TRPV1 | Vasorelaxation | pEC50 = 7.3 | [3] |
| N-(1H-indazol-5-yl)arachidonoylamide | TRPV1 | Vasorelaxation | pEC50 = 7.5 | [3] |
| Anandamide (AEA) | TRPV1 | Calcium Influx | EC50 = 0.24 µM | [7] |
| 15(S)-hydroxy-AEA | TRPV1 | Calcium Influx | EC50 = 11.3 µM | [7] |
| TRPV1 Antagonism | ||||
| N-arachidonoyl-serotonin (AA-5-HT) | TRPV1 | Inhibition of capsaicin response | IC50 = 37-40 nM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds on FAAH activity.
Principle: This assay measures the hydrolysis of a synthetic FAAH substrate, such as anandamide, by FAAH expressed in cell membranes or purified enzyme preparations. The inhibition of this hydrolysis by a test compound is quantified.
Materials:
-
Rat brain homogenates or cells expressing FAAH
-
[³H]Anandamide or other suitable substrate
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain homogenates or cell lysates containing FAAH.
-
Pre-incubate the enzyme preparation with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]anandamide).
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an acidic stop solution (e.g., 1:1 chloroform/methanol).
-
Extract the unhydrolyzed substrate and the hydrolyzed product into organic and aqueous phases, respectively.
-
Quantify the amount of radioactive product in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
TRPV1-Mediated Calcium Influx Assay
Objective: To determine the agonistic or antagonistic activity (EC50 or IC50) of test compounds on the TRPV1 channel.
Principle: This cell-based assay utilizes a fluorescent calcium indicator to measure the influx of calcium into cells expressing the TRPV1 channel upon activation by an agonist. Antagonists are identified by their ability to block the agonist-induced calcium influx.
Materials:
-
HEK293 cells or other suitable cell line stably or transiently expressing the TRPV1 channel.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compounds (agonists or antagonists) dissolved in a suitable solvent (e.g., DMSO).
-
Known TRPV1 agonist (e.g., capsaicin) for antagonist screening.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Seed the TRPV1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For Agonist Testing: a. Establish a baseline fluorescence reading. b. Add various concentrations of the test compound to the wells. c. Immediately measure the change in fluorescence over time.
-
For Antagonist Testing: a. Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes). b. Establish a baseline fluorescence reading. c. Add a known TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80). d. Immediately measure the change in fluorescence over time.
-
Calculate the response (e.g., peak fluorescence intensity or area under the curve) for each concentration.
-
For agonists, determine the EC50 value by plotting the response against the compound concentration.
-
For antagonists, determine the IC50 value by plotting the inhibition of the agonist response against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathways of N-(hydroxyphenyl)arachidonoylamides.
Caption: Experimental workflows for FAAH and TRPV1 assays.
Conclusion
The structure-activity relationship of N-(hydroxyphenyl)arachidonoylamides is complex, with subtle structural modifications leading to significant changes in their biological activity profiles. The position of the hydroxyl group on the phenyl ring is a key determinant, differentiating between FAAH inhibitors/TRPV1 agonists and PGHS substrates. Further exploration of substitutions on the phenyl ring and modifications of the arachidonoyl chain is warranted to develop more potent and selective dual-acting or single-target agents. The experimental protocols and data presented in this guide provide a foundation for future research and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of an AM404 Analogue, N-(3-Hydroxyphenyl)arachidonoylamide, as a Substrate and Inactivator of Prostaglandin Endoperoxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3-HPAA and Cyclooxygenase Inhibition: A Review of the Evidence
A comprehensive review of existing scientific literature reveals that 3-Hydroxyphenylacetic acid (3-HPAA), a metabolite of dietary flavonoids, does not function as a cyclooxygenase (COX) inhibitor. This finding stands in contrast to the premise of a direct efficacy comparison with established selective COX-2 inhibitors. Current research points to 3-HPAA's bioactivity in the cardiovascular system, specifically in promoting vasorelaxation and reducing blood pressure.
Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target the COX-2 enzyme, which is responsible for inflammation and pain.[1][2] Well-known examples of selective COX-2 inhibitors include Celecoxib (Celebrex), Rofecoxib (Vioxx), and Etoricoxib (Arcoxia).[1][3] These drugs are clinically used to manage pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2][3]
In contrast, studies on 3-HPAA have primarily focused on its role as a metabolite of polyphenols and its effects on the circulatory system. Research has shown that 3-HPAA can induce a dose-dependent decrease in arterial blood pressure.[4] The mechanism behind this effect is believed to be the relaxation of blood vessels, a process partially dependent on the integrity of the endothelium.[4][5][6]
Crucially, a key study investigating the mechanism of action of 3-HPAA found no observable effects on cyclooxygenase .[4] This indicates that the vasodilatory and blood pressure-lowering effects of 3-HPAA are not mediated through the inhibition of the COX pathway, which is the defining characteristic of selective COX-2 inhibitors.
Established Selective COX-2 Inhibitors: A Brief Overview
For the purpose of providing context to the audience of researchers, scientists, and drug development professionals, the following table summarizes key efficacy data for established selective COX-2 inhibitors.
| Drug | Target | IC50 for COX-2 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 - 0.85 | >100 |
| Rofecoxib | COX-2 | 0.018 - 0.05 | >1000 |
| Etoricoxib | COX-2 | 0.0013 - 0.004 | >3000 |
| Meloxicam | Preferential COX-2 | 1.3 - 4.3 | ~10 |
Note: IC50 values and selectivity ratios can vary depending on the specific assay conditions.
Experimental Protocols for COX Inhibition Assays
The determination of a compound's inhibitory activity against COX-1 and COX-2 is a critical step in the development of selective NSAIDs. A standard experimental approach is the in vitro COX inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., 3-HPAA, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., EIA kit)
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes).
-
The reaction is terminated by the addition of a stopping solution (e.g., a strong acid).
-
The concentration of PGE2 produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA).
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathway of COX-2 Inhibition
The therapeutic effects of selective COX-2 inhibitors are achieved by blocking the production of prostaglandins that mediate inflammation and pain.
Caption: Mechanism of action of selective COX-2 inhibitors.
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. COX-2 Inhibitors [everydayhealth.com]
- 4. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 6. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
